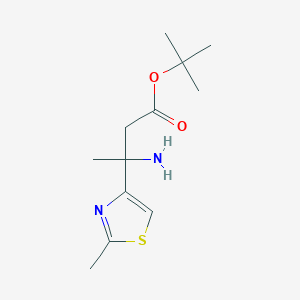
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research due to its unique chemical properties and potential applications.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has a wide range of potential scientific research applications. It has been studied for its potential use as a building block in the synthesis of peptides and other complex organic molecules. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Additionally, this compound has been studied for its potential use in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has a wide range of potential applications, making it a versatile compound for use in various scientific fields. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more accessible for use in research. Additionally, further research could be conducted to explore the potential use of this compound in drug discovery and development.
Métodos De Síntesis
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate can be synthesized through a multi-step process involving the reaction of tert-butyl 3-bromo-3-(2-methyl-1,3-thiazol-4-yl)butanoate with ammonia. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol and a base such as sodium hydroxide. The resulting product is purified through crystallization or column chromatography.
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8-14-9(7-17-8)12(5,13)6-10(15)16-11(2,3)4/h7H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAEZYDEYVTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)




![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)
![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)



![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)
